
Atamestane
Vue d'ensemble
Description
L'Atamestane, également connu sous le nom de 1-méthylandrosta-1,4-diène-3,17-dione, est un inhibiteur de l'aromatase stéroïdien. Il a été étudié pour son potentiel dans le traitement des cancers hormono-dépendants, tels que le cancer du sein, en bloquant la production d'œstrogène dans l'organisme. Le composé est sélectif, compétitif et irréversible dans son inhibition de l'enzyme aromatase .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : L'Atamestane peut être synthétisé par plusieurs voies. Une méthode courante implique la réaction de l'androstadiènedione avec le réactif de Gilman, suivie d'une acétylation avec l'anhydride acétique pour former un énol acétate. Cet intermédiaire est ensuite bromé avec la 1,3-dibromo-5,5-diméthylhydantoïne et traité avec l'oxyde de magnésium pour produire de l'this compound . Une autre méthode implique l'oxydation du stéroïde boldénone avec un mélange de trioxyde de chrome et d'acide sulfurique .
Méthodes de production industrielle : La production industrielle de l'this compound suit généralement les voies synthétiques mentionnées ci-dessus, avec une optimisation pour la synthèse à grande échelle. Le choix des réactifs et des conditions est adapté pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Chemical and Physical Data
Aromatase Inhibition
This compound is a competitive and irreversible inhibitor of estrogen biosynthesis . It has been evaluated in different species, including mice, rats, rabbits, dogs, monkeys, and humans . this compound inhibits androstenedione-induced estrogenic effects and leads to a decrease in pregnant mare serum gonadotropin-stimulated ovarian estrogen production in rats .
Studies show that placental aromatase activity can be suppressed completely by this compound, but a residue of nonspecific tritium release remained in brain tissue .
Enzyme Stability
-
This compound only caused a slight increase in aromatase protein .
-
It is a mechanism-based inhibitor, also known as a suicide inhibitor, and promotes time-dependent inactivation of aromatase by producing a reactive intermediate through the catalytically active enzyme . This increases the inactive form's sensitivity to proteolytic cleavage, causing time-dependent degradation .
Applications De Recherche Scientifique
Breast Cancer Treatment
Atamestane has been studied extensively for its efficacy in treating hormone receptor-positive advanced breast cancer. A Phase III clinical trial compared this compound combined with toremifene against letrozole, another aromatase inhibitor. The study found that the combination therapy did not significantly outperform letrozole alone in terms of time to progression (TTP) but showed comparable safety profiles. The results indicated that while this compound is effective, its benefits may not exceed those of established therapies like letrozole .
Table 1: Summary of Clinical Trials Involving this compound
Benign Prostatic Hyperplasia (BPH)
In urology, this compound has been investigated for the treatment of benign prostatic hyperplasia. A randomized controlled trial demonstrated that this compound significantly reduced serum estradiol and estrone levels in patients with BPH, leading to improved clinical symptoms. However, the overall effect was not superior to placebo treatments .
Safety Profile
This compound has shown an excellent safety profile across various studies. It does not appear to inhibit adrenal steroidogenesis or exhibit significant endocrine side effects, making it a promising candidate for conditions sensitive to estrogen levels .
Case Study 1: Advanced Breast Cancer
A patient with receptor-positive advanced breast cancer was treated with a combination of this compound and toremifene after progression on tamoxifen. The treatment resulted in a TTP of approximately 11 months, indicating potential benefits in patients who have developed resistance to first-line therapies .
Case Study 2: Benign Prostatic Hyperplasia
In a clinical trial involving men with symptomatic BPH, treatment with this compound resulted in significant reductions in serum estrogen levels and improvements in urinary symptoms after 48 weeks of treatment. However, the placebo group also reported symptom improvements, suggesting that further studies are needed to establish definitive benefits .
Mécanisme D'action
Atamestane is compared with other aromatase inhibitors such as anastrozole, exemestane, and letrozole. While all these compounds inhibit aromatase, this compound is unique in its irreversible inhibition mechanism . Other inhibitors like anastrozole and letrozole are reversible inhibitors. Exemestane, like this compound, is also an irreversible inhibitor but differs in its chemical structure and specific binding properties .
Comparaison Avec Des Composés Similaires
L'Atamestane est comparé à d'autres inhibiteurs de l'aromatase tels que l'anastrozole, l'exémestane et le létrozole. Si tous ces composés inhibent l'aromatase, l'this compound est unique en raison de son mécanisme d'inhibition irréversible . D'autres inhibiteurs comme l'anastrozole et le létrozole sont des inhibiteurs réversibles. L'exémestane, comme l'this compound, est également un inhibiteur irréversible, mais il diffère par sa structure chimique et ses propriétés de liaison spécifiques .
Composés similaires :
- Anastrozole
- Exémestane
- Létrozole
Ces composés sont tous utilisés dans le traitement des cancers hormono-dépendants et ont des applications thérapeutiques similaires, mais ils diffèrent par leurs structures chimiques et leurs mécanismes d'action .
Activité Biologique
Atamestane is a steroidal aromatase inhibitor that has been studied for its biological activity, particularly in the context of hormone-related conditions such as breast cancer and benign prostatic hyperplasia (BPH). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and pharmacokinetic properties.
This compound functions primarily by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This action leads to a reduction in circulating estrogen levels, which is beneficial in conditions where estrogen promotes tumor growth or exacerbates symptoms. The inhibition of aromatase can also result in a compensatory increase in androgen levels, which may have various physiological effects.
Breast Cancer Treatment
This compound has been investigated for its efficacy in treating hormone-responsive breast cancer. A pilot study evaluated its pharmacokinetics and pharmacodynamics when administered with tamoxifen. Results indicated that this compound effectively suppressed estrogen levels to undetectable levels in most patients, suggesting strong aromatase inhibition .
A Phase 3 study compared this compound combined with toremifene against letrozole in patients with advanced breast cancer. While the primary endpoint was the time to disease progression, preliminary results indicated that this compound might offer comparable efficacy to letrozole, although detailed outcomes are still awaited .
Treatment of Benign Prostatic Hyperplasia (BPH)
In a randomized controlled trial involving 292 patients with BPH, this compound was administered at doses of 100 mg and 300 mg daily. Both doses significantly reduced serum estradiol and estrone levels. However, the increase in testosterone levels did not translate into improved clinical outcomes compared to placebo after 48 weeks . The safety profile was acceptable, with higher doses showing increased side effects .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. It is predominantly metabolized via hepatic pathways, and its half-life allows for once-daily dosing. The mean area under the curve (AUC) indicates that this compound achieves effective plasma concentrations when used in combination with other agents like tamoxifen .
Comparative Biological Activity
To understand the relative potency of this compound compared to other aromatase inhibitors, a summary table is provided below:
Case Studies
A notable case study involved an infertile morbidly obese man treated with anastrozole, which normalized his hormonal axis and improved spermatogenesis. While similar effects were anticipated with this compound, studies showed no significant benefits on muscle strength or body composition despite increased testosterone levels .
Propriétés
Numéro CAS |
96301-34-7 |
---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1 |
Clé InChI |
PEPMWUSGRKINHX-TXTPUJOMSA-N |
SMILES |
CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |
SMILES isomérique |
CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C |
SMILES canonique |
CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C |
Apparence |
Solid powder |
Key on ui other cas no. |
96301-34-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-methyl-1,4-androstadiene-3,17-dione atamestane SH 489 SH-489 SH489 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.